molecular formula C11H10N2OS2 B2586418 2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 380173-44-4

2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2586418
CAS No.: 380173-44-4
M. Wt: 250.33
InChI Key: JCNDQJBJFUDXGT-UHFFFAOYSA-N
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Description

2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that features a phenylsulfanyl group attached to an acetamide moiety, with a thiazole ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-bromoacetophenone with thiourea to form 2-(phenylsulfanyl)acetophenone. This intermediate is then reacted with thioamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. The compound may also interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide: Unique due to the presence of both phenylsulfanyl and thiazole groups.

    2-(phenylsulfanyl)acetamide: Lacks the thiazole ring, which may result in different biological activities.

    N-(1,3-thiazol-2-yl)acetamide: Lacks the phenylsulfanyl group, affecting its chemical reactivity and applications.

Uniqueness

The combination of phenylsulfanyl and thiazole groups in this compound imparts unique properties, such as enhanced bioactivity and the ability to participate in diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-phenylsulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c14-10(13-11-12-6-7-15-11)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNDQJBJFUDXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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